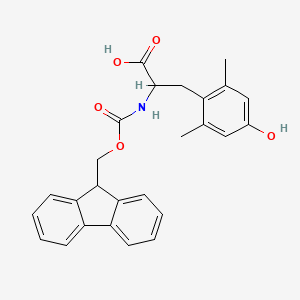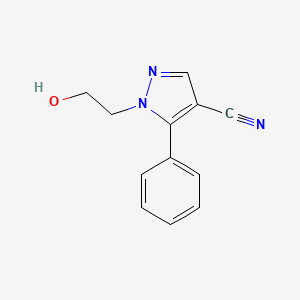
5-(Dimethylamino)pentan-2-ol
Overview
Description
5-(Dimethylamino)pentan-2-ol is an organic compound with the molecular formula C7H17NO. It is a secondary alcohol and a tertiary amine, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its use in organic synthesis and has gained attention in scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
As a compound containing both a tertiary amine and a secondary alcohol functional group , it may interact with various biological targets, such as enzymes or receptors, that recognize these functional groups.
Mode of Action
This could enable it to interact with negatively charged entities within biological systems .
Biochemical Pathways
Compounds with similar structures, such as alcohols and amines, are known to participate in a wide range of biochemical processes .
Pharmacokinetics
The presence of a polar hydroxyl group and a basic amine could influence its solubility, absorption, and distribution within the body .
Result of Action
Based on its chemical structure, it could potentially influence cellular processes through interactions with proteins, nucleic acids, or other biomolecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-(Dimethylamino)pentan-2-ol. For instance, the compound’s basicity could be affected by the pH of its environment .
Biochemical Analysis
Biochemical Properties
It is known that alcohols, like 5-(Dimethylamino)pentan-2-ol, contain an extremely polar covalent O-H bond . The electrons in this bond are strongly drawn towards the oxygen, giving alcohols a relatively high dipole moment . This polar character leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule . This creates a type of intramolecular attraction called “hydrogen bonding” .
Cellular Effects
It is known that alcohols can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structure, it can be hypothesized that it may interact with biomolecules through hydrogen bonding, given its polar O-H bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pentan-2-ol can be achieved through several methods. One common method involves the reaction of 5-bromopentan-2-ol with dimethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-bromopentan-2-ol and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 5-bromopentan-2-ol is reacted with dimethylamine in a suitable solvent, such as ethanol or methanol, at an elevated temperature.
Product Isolation: The product, this compound, is then isolated through distillation or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(dimethylamino)pentan-2-one.
Reduction: Formation of 5-(dimethylamino)pentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Dimethylamino)pentan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)pentan-1-ol: Similar structure but with the hydroxyl group at a different position.
5-(Diethylamino)pentan-2-ol: Similar structure but with ethyl groups instead of methyl groups.
5-(Methylamino)pentan-2-ol: Similar structure but with a single methyl group.
Uniqueness
5-(Dimethylamino)pentan-2-ol is unique due to its combination of a secondary alcohol and a tertiary amine, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-(dimethylamino)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(9)5-4-6-8(2)3/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZCZIIPRKFFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)
![[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B3256616.png)
![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)


